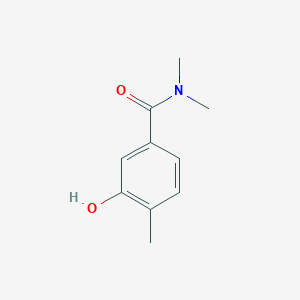

3-hydroxy-N,N,4-trimethylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Synthesis and Biological Inquiry

Benzamide derivatives are a class of compounds that have garnered significant attention from the scientific community due to their wide-ranging pharmacological effects. nanobioletters.com These compounds are integral to the synthesis of numerous molecules, particularly within the pharmaceutical industry. nanobioletters.com Research has demonstrated that substituted benzamides possess a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. nanobioletters.comvalpo.edu

The therapeutic potential of benzamide derivatives is extensive. For instance, compounds like sulpiride (B1682569) and amisulpride (B195569) have been used in the treatment of psychiatric disorders such as dysthymia and schizophrenia. nih.gov The proposed mechanism for their action involves the modulation of the dopaminergic system. nih.gov Furthermore, novel benzamide derivatives have been investigated for their potential as carbonic anhydrase and acetylcholinesterase inhibitors, which are relevant in the treatment of conditions like glaucoma and Alzheimer's disease. nih.gov In the realm of oncology, certain N-substituted benzamide derivatives have shown promise as antitumor agents, with some exhibiting inhibitory activity against histone deacetylases (HDACs). researchgate.netnih.gov The versatility of the benzamide scaffold also extends to its use in developing agents against chemotherapy-induced nausea and emesis and as smoothened (SMO) antagonists for cancer therapy. acs.orgnih.gov

Structural Characteristics of 3-Hydroxy-N,N,4-trimethylbenzamide within the Benzamide Class

This compound is a specific member of the benzamide class with the chemical formula C10H13NO2. uni.lubiosynth.com Its structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group at position 3, a methyl (-CH3) group at position 4, and an N,N-dimethylcarboxamide (-C(=O)N(CH3)2) group at position 1. The presence of the hydroxyl group and the N,N-dimethylamide moiety are key features that influence its physicochemical properties and potential biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the tertiary amide provides a polar site. The methyl group on the aromatic ring can influence the molecule's lipophilicity and steric profile.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H13NO2/c1-7-4-5-8(6-9(7)12)10(13)11(2)3/h4-6,12H,1-3H3 |

| InChIKey | HXDWHPWJUCEZOE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N(C)C)O |

| Source: Biosynth, PubChemLite uni.lubiosynth.com |

Rationale for In-depth Academic Investigation of Substituted Benzamides

The extensive range of biological activities exhibited by substituted benzamides provides a strong rationale for their in-depth academic investigation. The ability to modify the substituents on the benzene ring and the amide nitrogen allows for the fine-tuning of a compound's pharmacological profile, making them attractive candidates for drug discovery and development. cyberleninka.ru

The study of substituted benzamides contributes to a deeper understanding of structure-activity relationships (SAR). By systematically altering the chemical structure and observing the effects on biological activity, researchers can identify key molecular features responsible for therapeutic effects. This knowledge is crucial for the rational design of new and more effective drugs with improved selectivity and reduced side effects. For example, research into novel benzamide derivatives as smoothened antagonists has led to the identification of compounds with potent inhibitory effects on the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov Similarly, the synthesis and evaluation of benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) moieties have yielded compounds with significant insecticidal and fungicidal activities. nih.gov The continued exploration of this versatile chemical scaffold holds the promise of uncovering new therapeutic agents for a wide variety of diseases. nanobioletters.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N,N,4-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-8(6-9(7)12)10(13)11(2)3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDWHPWJUCEZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy N,n,4 Trimethylbenzamide and Analogous Benzamides

Direct Synthetic Routes to 3-Hydroxy-N,N,4-trimethylbenzamide

While specific literature detailing the direct synthesis of this compound is not extensively available, its structure suggests a primary and highly feasible synthetic route: the direct amidation of 3-hydroxy-4-methylbenzoic acid with dimethylamine (B145610). This classical approach, a cornerstone of organic synthesis, typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Common activating agents for this transformation include thionyl chloride or oxalyl chloride to form an acyl chloride, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI). diva-portal.org The reaction of the activated 3-hydroxy-4-methylbenzoic acid with dimethylamine would then yield the target N,N-dialkylbenzamide. The presence of the hydroxyl group on the aromatic ring may necessitate the use of a protecting group to prevent unwanted side reactions, depending on the chosen coupling conditions.

Alternatively, direct thermal or catalyst-mediated amidation presents a more atom-economical approach. diva-portal.orgrsc.org For instance, zirconium (IV) chloride has been demonstrated as an effective catalyst for the direct coupling of non-activated carboxylic acids and amines. diva-portal.org Applying this to 3-hydroxy-4-methylbenzoic acid and dimethylamine could provide a more streamlined synthesis, though reaction conditions would need to be optimized to account for the electronic effects of the hydroxyl and methyl substituents.

Advanced Strategies for N,N-Dialkylbenzamide Formation

Modern synthetic chemistry offers a variety of powerful tools for the construction of N,N-dialkylbenzamides, moving beyond traditional amidation to leverage C-H activation, oxidative pathways, and sophisticated catalytic systems.

Oxidative Amidation Pathways for Benzaldehydes and Benzylamines

Oxidative amidation has emerged as a potent strategy for amide synthesis, directly converting aldehydes or benzylamines into the corresponding benzamides. Starting from an aldehyde like 3-hydroxy-4-methylbenzaldehyde, oxidative amidation with dimethylamine can be achieved using various oxidizing systems. nih.govnih.gov For example, a quinone/DMSO system has been shown to be effective for the oxidative amidation of benzaldehydes. nih.gov Another approach involves the use of heterogeneous cobalt-based catalysts for the oxidative amidation of aldehydes with N,N-dimethylformamide (DMF) as the amide source. researchgate.net These methods often proceed through radical pathways and offer a direct route to the desired benzamide (B126) from a readily available aldehyde precursor. researchgate.net

| Precursor | Amine/Amide Source | Catalyst/Oxidant | Yield | Ref |

| 4-Methylbenzaldehyde | Benzylamine | (Diacetoxyiodo)benzene | 65% | nih.gov |

| 4-Methylbenzaldehyde | Cyclohexylamine | (Diacetoxyiodo)benzene | 43% | nih.gov |

| Benzaldehyde | Diethylamine | Pyrrolylquinone/DMSO | Moderate to Good | nih.gov |

| 4-Methylbenzaldehyde | DMF | Heterogeneous Co-catalyst | Good | researchgate.net |

Table 1: Examples of Oxidative Amidation Reactions for Benzamide Synthesis

Copper-Catalyzed C-N Bond Formation in Benzamide Derivatives

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a well-established method for forming C-N bonds and can be applied to the synthesis of N,N-dialkylbenzamides. nih.govfigshare.com This strategy would typically involve the coupling of an aryl halide, such as 3-bromo- (B131339) or 3-iodo-N,N,4-trimethylbenzamide, with an appropriate nitrogen source, or more commonly, the coupling of a halo-substituted precursor like 1-bromo-3-hydroxy-4-methylbenzene with dimethylamine followed by a subsequent reaction to introduce the amide functionality. More direct copper-catalyzed methods have also been developed, such as the one-pot reaction of benzyl (B1604629) cyanide and iodobenzene (B50100) using N,N-dimethylformamide (DMF) as the amide source, catalyzed by Cu2O. researchgate.net This demonstrates the versatility of copper catalysis in constructing complex benzamides from various starting materials. researchgate.net

| Aryl/Alkyl Precursor | Amine/Amide Source | Copper Catalyst | Ligand | Yield | Ref |

| o-Haloanilines | N/A | CuI | trans-N,N'-dimethyl-1,2-cyclohexanediamine | Good to Excellent | nih.gov |

| Benzyl Cyanide/Iodobenzene | DMF | Cu2O | 1,10-phenanthroline | Up to 85% | researchgate.net |

| Alkyl Nitriles | Diaryliodonium Salts | Copper | N/A | Good | nih.gov |

Table 2: Examples of Copper-Catalyzed Reactions for Amide Synthesis

Nickel-Catalyzed, Manganese-Mediated Denitrogenative Cross-Electrophile Coupling

A more recent and innovative approach involves the use of nickel catalysis for the formation of C-C and C-heteroatom bonds. acs.orgnih.govorgsyn.org One such advanced method is the nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling. This type of reaction can utilize benzotriazinones as precursors to generate ortho-alkylated benzamides. acs.org While not a direct route to this compound itself, this methodology highlights the power of nickel catalysis in forging new bonds and functionalizing benzamide cores in ways that are challenging with traditional methods. The general principle of using nickel to activate and couple different electrophiles opens up new retrosynthetic possibilities for complex benzamide targets. acs.orgnih.gov

Electrochemical C-H Activation Methodologies for Hydroxy-Benzamide Synthesis

Electrochemical methods represent a green and efficient frontier in organic synthesis. uniroma1.itresearchgate.net Electrochemical C-H activation, in particular, offers a powerful way to form new bonds by directly functionalizing an existing C-H bond, avoiding the need for pre-functionalized starting materials. nih.govacs.org For the synthesis of a hydroxy-benzamide, this could involve the direct hydroxylation of a pre-formed N,N,4-trimethylbenzamide at the C3 position. Transition-metal catalysts, including cobalt, rhodium, and palladium, have been employed in electrochemical C-H activation to achieve various functionalizations, including oxygenation. acs.org Another electrochemical approach involves the amidation of benzoin, which is formed from the corresponding aldehyde. This two-step process, utilizing an N-heterocyclic carbene and electrochemically generated superoxide, can produce benzamides in good yields. uniroma1.itresearchgate.net

Strategies for Aromatic Ring and Alkyl Chain Functionalization

Once the core structure of this compound is assembled, further functionalization of the aromatic ring or the N-alkyl chains can lead to a diverse array of derivatives.

Aromatic Ring Functionalization: The electron-donating nature of the hydroxyl and methyl groups on the aromatic ring directs electrophilic aromatic substitution to the ortho and para positions. Potential transformations include halogenation, nitration, or Friedel-Crafts reactions, although the specific conditions would need to be carefully controlled to avoid unwanted side reactions with the hydroxyl and amide functionalities. C-H arylation, catalyzed by palladium complexes, is another modern technique that could be used to introduce aryl groups onto the benzamide ring. acs.org

Alkyl Chain Functionalization: The N,N-dimethyl groups are also amenable to chemical transformation. N-dealkylation, the removal of one or both methyl groups, is a significant reaction in medicinal chemistry and can be achieved through various chemical, catalytic, and photochemical methods. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net For instance, the von Braun reaction using cyanogen (B1215507) bromide or the use of chloroformates can effect N-demethylation. nih.gov Palladium-catalyzed methods also offer efficient routes for N-dealkylation. nih.gov Conversely, the N-methyl groups could potentially be further functionalized through radical-based reactions, though this is often less controlled.

Introduction and Modification of Phenolic Hydroxyl and Alkyl Substituents

The synthesis of this compound and related benzamides often begins with substituted benzoic acids. A common method involves the reaction of a corresponding benzoic acid with an amine. For instance, various benzamide derivatives can be synthesized by reacting substituted benzoic acids with piperidine, morpholine, or pyrrolidine (B122466). nih.gov A traditional route to forming the amide bond is the conversion of the benzoic acid to a more reactive acid chloride, which is then reacted with the desired amine. nih.govyoutube.com Another approach involves the direct reaction of esters of benzoic acid with ammonia (B1221849) or amines. youtube.com For example, 4-hydroxy-N-(3-hydroxypropyl)benzamide has been synthesized by heating methyl p-hydroxybenzoate with 3-aminopropanol. prepchem.com

Modification of the phenolic hydroxyl and alkyl substituents on the benzamide scaffold is crucial for tuning the molecule's properties. The presence and position of these substituents can significantly influence the molecule's chemical reactivity and physical characteristics. For example, the introduction of a hydroxyl group at the 6-position of a benzamide can increase its lipophilicity, a paradoxical effect attributed to the formation of an intramolecular hydrogen bond with the amide carbonyl group, which masks the polarity of the amide. nih.gov Conversely, a methoxy (B1213986) group at the same position can decrease lipophilicity. nih.gov The alkylation of p-alkoxyphenols to introduce tert-alkyl groups can sometimes lead to di-substituted products, which may require subsequent dealkylation steps to obtain the desired mono-substituted product. google.com

| Starting Material | Reagents | Product | Reference |

| Substituted benzoic acids | Piperidine, morpholine, or pyrrolidine | Substituted benzamides | nih.gov |

| Benzoic acid | Thionyl chloride, then amine | Benzamide | nih.govyoutube.com |

| Methyl p-hydroxybenzoate | 3-aminopropanol | 4-hydroxy-N-(3-hydroxypropyl)benzamide | prepchem.com |

| p-Alkoxyphenols | Alkylating agent (e.g., tert-alkyl halide) | Mono- and di-tert-alkylphenols | google.com |

Stereoselective Synthesis of Chiral Benzamide Analogs and Catalyst Design

The stereoselective synthesis of chiral benzamide analogs, particularly those exhibiting axial chirality, has become a significant area of research. nih.gov Atropisomers, which are stereoisomers arising from restricted rotation about a single bond, are found in numerous natural products and bioactive molecules. nih.gov Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these chiral compounds. beilstein-journals.orgacs.org

Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea (B33335) or thiourea) and a hydrogen-bond acceptor (like a tertiary amine), have been successfully employed in the asymmetric synthesis of axially chiral benzamides. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile simultaneously, controlling the spatial arrangement of the transition state to favor the formation of one enantiomer over the other. beilstein-journals.org For instance, the enantioselective synthesis of 3-hydroxybenzamides has been achieved through aromatic electrophilic bromination using such bifunctional organocatalysts. beilstein-journals.org The catalyst recognizes a specific conformation of the 3-hydroxybenzamide (B181210) substrate through interactions with the amide and phenolic moieties, leading to the enantioselective construction of the chiral axis. beilstein-journals.org

The design of the catalyst is critical for achieving high enantioselectivity. Chiral phosphoric acids have also been utilized as bifunctional catalysts in cascade reactions to synthesize complex chiral molecules. researchgate.net The development of these catalytic systems has expanded the toolbox for creating a wide range of axially chiral compounds, including anilides and N-aryl indoles. nih.gov

| Catalyst Type | Reaction | Substrate Type | Key Feature | Reference |

| Bifunctional organocatalyst (amino and urea groups) | Enantioselective aromatic electrophilic bromination | 3-Hydroxybenzamides | Multipoint recognition of substrate conformation | beilstein-journals.org |

| Chiral phosphoric acid | Diastereoselective and enantioselective [4+1] annulation | N/A | Bifunctional catalysis promoting a cascade sequence | researchgate.net |

Intramolecular Rearrangements and Their Synthetic Utility in Benzamide Chemistry

Intramolecular rearrangements of amides provide powerful and often non-intuitive pathways to complex nitrogen-containing molecules from simpler starting materials. nih.gov While classic rearrangements like the Hofmann and Curtius rearrangements are well-established, recent advancements have introduced new transformations. nih.gov

One notable modern rearrangement involves the use of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. acs.org These highly reactive intermediates can be generated in situ and undergo a facile rearrangement to form an activated carbonyl electrophile, which then readily reacts with a nucleophile to form an amide bond. acs.org This method offers a mild and rapid route to primary, secondary, and tertiary amides and avoids the need for external activating agents that can pose safety concerns. acs.org The utility of this rearrangement has been demonstrated in the synthesis of the lipid-lowering agent bezafibrate. acs.org

Another type of rearrangement involves the skeletal reorganization of amides through the cleavage and reformation of carbon-carbon or carbon-nitrogen bonds. nih.gov For example, an intramolecular radical rearrangement of certain aromatic amides can lead to the formation of pyrrolidine derivatives. nih.gov These types of transformations highlight the versatility of the amide functional group in complex molecule synthesis.

| Rearrangement Type | Precursor | Key Intermediate | Product | Significance | Reference |

| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromides | Nitrile imine, then N-hydroxybenzotriazole activated ester | Primary, secondary, or tertiary amides | Mild, rapid, avoids external activating agents | acs.org |

| Radical Rearrangement | Aromatic amides | Vinyl radical, then acyl radical | Pyrrolidine derivatives | Access to complex heterocyclic scaffolds | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Benzamide Derivatives

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis of Benzamide (B126) Systems

Elucidation of Molecular Conformation and Packing

For benzamide derivatives, single-crystal X-ray diffraction is the gold standard for elucidating molecular conformation. For instance, studies on related structures, such as N-3-hydroxyphenyl-4-methoxybenzamide, have successfully determined their molecular geometry. nih.gov Such an analysis for 3-hydroxy-N,N,4-trimethylbenzamide would reveal the precise dihedral angles between the phenyl ring and the amide group, which is a critical conformational feature of benzamides. The planarity of the molecule and the orientation of the N,N-dimethyl and methyl substituents on the ring would be defined.

Powder X-ray diffraction (PXRD) serves as a complementary technique. While it does not provide the atomic-level detail of a single-crystal study, it is invaluable for analyzing bulk crystalline material. PXRD is used to identify crystalline phases, assess sample purity, and can be employed for the quantitative analysis of different polymorphic forms. nih.gov For this compound, PXRD would be essential for quality control and for studying any potential crystalline variations (polymorphs).

Characterization of Intermolecular Interactions

The solid-state structure of benzamides is heavily influenced by intermolecular interactions, primarily hydrogen bonding and, in some cases, π-π stacking interactions. In this compound, the phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the carbonyl oxygen of the amide group is an effective hydrogen bond acceptor.

X-ray diffraction studies on analogous compounds, like N′-(3-Hydroxybenzylidene)-4-nitrobenzohydrazide and Methyl 4-hydroxy-3-nitrobenzoate, detail extensive networks of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions, such as O—H···O and N—H···O, dictate the formation of dimers, chains, or complex three-dimensional networks that stabilize the crystal lattice. nih.govnih.gov An analysis of this compound would be expected to reveal similar hydrogen bonding patterns involving its hydroxyl and carbonyl groups. The absence of an N-H donor in this tertiary amide means that O-H···O bonds would likely be the most significant hydrogen bonding interaction.

Table 1: Representative Crystallographic Data for a Related Benzamide Derivative (Note: This table presents data for a structurally similar compound, Methyl 4-hydroxy-3-nitrobenzoate, to illustrate typical XRD findings, as specific data for this compound is not available.)

| Parameter | Value (Molecule A) | Value (Molecule B) | Source |

| Crystal System | Triclinic | Triclinic | researchgate.net |

| Space Group | P-1 | P-1 | researchgate.net |

| a (Å) | 7.2831 | 7.2831 | researchgate.net |

| b (Å) | 10.522 | 10.522 | researchgate.net |

| c (Å) | 11.410 | 11.410 | researchgate.net |

| α (°) | 83.38 | 83.38 | researchgate.net |

| β (°) | 80.83 | 80.83 | researchgate.net |

| γ (°) | 82.02 | 82.02 | researchgate.net |

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatography is an essential tool in synthetic and analytical chemistry for separating, identifying, and quantifying compounds in a mixture. For a compound like this compound, various chromatographic techniques would be employed throughout its synthesis and purification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and determining the concentration of non-volatile organic compounds. A typical setup for a benzamide derivative would involve a reversed-phase (RP) column, such as a C18, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

A validated HPLC method for this compound would establish linearity over a specific concentration range, allowing for its accurate quantification. researchgate.net The method's precision, accuracy, and limits of detection (LOD) and quantification (LOQ) would be determined. nih.govresearchgate.net For example, HPLC methods developed for similar compounds have achieved LODs in the nanogram-per-milliliter range. nih.govresearchgate.net

Table 2: Illustrative HPLC Method Parameters for Benzamide Analysis (Note: These parameters are based on methods for related compounds and serve as a guide. Specific conditions for this compound would require experimental optimization.)

| Parameter | Typical Condition | Source |

| Column | Reversed-Phase C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | nih.govnih.gov |

| Elution | Isocratic or Gradient | nih.govnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | longdom.org |

| Detection | UV Absorbance (e.g., at 230 nm or 254 nm) | nih.govlongdom.org |

| Retention Time | Compound-specific; requires experimental determination |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixture Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its hydroxyl group and molecular weight, GC-MS could be used to analyze more volatile starting materials, byproducts, or impurities from its synthesis. The compound's predicted collision cross-section values from resources like PubChem suggest a basis for its characterization by ion mobility-mass spectrometry, a related technique. uni.lu For GC-MS analysis, derivatization of the hydroxyl group (e.g., silylation) might be necessary to increase volatility and improve peak shape. The mass spectrometer provides fragmentation patterns that act as a molecular fingerprint, aiding in the unequivocal identification of components.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable tool for monitoring the progress of a chemical reaction. To monitor the synthesis of this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in an appropriate mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). By comparing the spots of the reaction mixture to spots of the starting materials and the product, a chemist can quickly assess the consumption of reactants and the formation of the desired compound. The retention factor (Rf) value is characteristic for a compound in a given solvent system and helps in its identification. Visualization is typically achieved using a UV lamp, as the aromatic ring of the benzamide will absorb UV light.

Advanced Spectroscopic and Microscopic Techniques for Material Characterization in Related Research

The elucidation of the elemental composition, chemical states, and morphology of this compound relies on the application of powerful analytical techniques. X-ray Photoelectron Spectroscopy (XPS) is instrumental in determining the surface elemental composition and chemical bonding environments. In parallel, Field Emission Gun Scanning Electron Microscopy (FEG-SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) provides high-resolution imaging of the material's morphology and localized elemental analysis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a sample is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is characteristic of the element from which they were emitted and their atomic orbital.

For a compound like this compound, XPS analysis would provide crucial information about the carbon, nitrogen, and oxygen atoms and their respective chemical environments. Due to the lack of direct experimental XPS data for this compound in publicly available literature, the following discussion is based on established binding energy ranges for the functional groups present in the molecule and data from analogous compounds.

The high-resolution C 1s spectrum would be deconvoluted into several peaks corresponding to the different types of carbon atoms: C-C/C-H bonds in the aromatic ring and methyl groups, C-N bond of the amide, C-O bond of the hydroxyl group, and the C=O of the amide group. The N 1s spectrum would show a characteristic peak for the tertiary amide nitrogen. The O 1s spectrum would be expected to show two distinct peaks corresponding to the oxygen in the carbonyl group (C=O) and the hydroxyl group (C-OH).

Table 1: Predicted XPS Binding Energies for this compound based on Analogous Compounds

| Element | Orbital | Functional Group | Predicted Binding Energy (eV) |

| Carbon | C 1s | C-C / C-H (aromatic & methyl) | ~284.8 |

| Carbon | C 1s | C-N (amide) | ~286.0 |

| Carbon | C 1s | C-OH (hydroxyl) | ~286.5 |

| Carbon | C 1s | C=O (amide) | ~288.0 |

| Nitrogen | N 1s | N(CH₃)₂ (tertiary amide) | ~400.2 |

| Oxygen | O 1s | C=O (amide) | ~531.5 |

| Oxygen | O 1s | C-OH (hydroxyl) | ~533.0 |

Note: These are predicted values based on typical binding energies for the respective functional groups and may vary slightly in the actual compound.

Field Emission Gun Scanning Electron Microscopy (FEG-SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Field Emission Gun Scanning Electron Microscopy (FEG-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. This provides detailed information about the surface topography and morphology. When combined with Energy-Dispersive X-ray Spectroscopy (EDS), which analyzes the X-rays emitted from the sample as a result of the electron beam interaction, it allows for simultaneous elemental analysis and mapping. electron-microscopes.com

For a crystalline powder of this compound, FEG-SEM would be employed to visualize the particle size, shape, and surface features. The morphology of crystalline aromatic compounds can vary significantly depending on the crystallization conditions, potentially revealing well-defined geometric shapes, agglomerates, or other distinct microstructures.

Energy-Dispersive X-ray Spectroscopy (EDS) would complement the SEM imaging by providing qualitative and quantitative elemental analysis of the sample. An EDS spectrum of this compound would show peaks corresponding to carbon, nitrogen, and oxygen, the constituent elements of the molecule. Elemental mapping would further illustrate the distribution of these elements across the sample's surface, which for a pure compound, is expected to be uniform.

Table 2: Expected Elemental Composition of this compound from EDS Analysis

| Element | Symbol | Atomic Weight (amu) | Theoretical Atomic % |

| Carbon | C | 12.01 | 66.63% |

| Hydrogen | H | 1.01 | Not typically detected by EDS |

| Nitrogen | N | 14.01 | 7.77% |

| Oxygen | O | 16.00 | 17.76% |

Note: The theoretical atomic percentages are calculated based on the molecular formula C₁₀H₁₃NO₂. EDS is generally considered semi-quantitative for light elements.

The combination of these advanced spectroscopic and microscopic techniques provides a comprehensive characterization of the material properties of this compound, which is essential for its potential applications in research and development.

Structure Activity Relationship Sar and Conformational Analysis of Benzamide Derivatives

Influence of Substituent Position and Electronic Properties on Chemical Reactivity and Biological Activity

The chemical reactivity and biological activity of 3-hydroxy-N,N,4-trimethylbenzamide are significantly influenced by the electronic effects of its substituents and their positions on the benzene (B151609) ring. Substituents on a benzene ring can alter the electron density of the ring, thereby affecting its reactivity, particularly in electrophilic aromatic substitution reactions. lumenlearning.com These effects are broadly categorized as activating or deactivating, and they also direct incoming electrophiles to specific positions (ortho, meta, or para). lumenlearning.comucalgary.ca

In the case of this compound, the hydroxyl (-OH) group at the meta-position and the methyl (-CH3) group at the para-position exert distinct electronic influences:

Hydroxyl (-OH) Group (meta-position): The hydroxyl group is generally considered an activating group because the lone pairs on the oxygen atom can be donated to the benzene ring through resonance, increasing its electron density. libretexts.org However, its effect is most pronounced at the ortho and para positions. When at the meta-position, its resonance effect is not directly transmitted to the position of electrophilic attack. The primary influence of a meta-hydroxyl group is its inductive effect, which is electron-withdrawing due to the electronegativity of the oxygen atom.

Methyl (-CH3) Group (para-position): The methyl group is an activating group that donates electron density to the ring primarily through hyperconjugation and a weak inductive effect. ucalgary.ca This increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles. As a para-substituent, it strongly activates the ortho positions relative to itself.

Conformational Landscapes and Rotational Dynamics within Benzamide (B126) Structures

The three-dimensional shape and flexibility of benzamide derivatives are critical to their interactions with biological targets. The conformational landscape is primarily defined by the rotational dynamics around two key single bonds: the bond connecting the carbonyl group to the phenyl ring and the C-N amide bond.

Theoretical and experimental studies on substituted benzamides have provided insights into their preferred conformations. For N,N-dimethylbenzamide, the torsional angle (ω) between the carbonyl group and the phenyl ring is a key determinant of its conformation. nih.gov Calculations have shown that this angle can vary, with some studies suggesting a non-planar arrangement where the amide group is twisted out of the plane of the aromatic ring. nih.govresearchgate.net This twisting can be influenced by steric hindrance from substituents on the ring. researchgate.net For instance, in N,N-dimethylbenzamide, the torsional angle has been calculated to be around 40-60°. nih.gov

The rotation around the C-N amide bond is also a significant factor. Amide bonds possess a degree of double-bond character due to resonance, which restricts free rotation. This restricted rotation can lead to planar or near-planar amide groups. The energy barrier for this rotation is substantial, influencing the conformational stability of the molecule. The planarity of the amide group itself can be affected by the nature of the N-substituents.

Atropisomerism in Substituted Benzamides and its Stereochemical Implications for Molecular Design

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable isomers. In benzamides, this phenomenon can occur when there is significant steric hindrance that restricts the rotation of the bond between the phenyl ring and the carbonyl group. This is most common when bulky substituents are present at the ortho positions of the benzene ring.

While this compound itself does not have ortho substituents and is therefore not expected to exhibit stable atropisomerism, the principle is highly relevant in the broader context of benzamide derivatives in molecular design. The presence of two different substituents at the ortho positions, or one sufficiently bulky ortho-substituent, can create a chiral axis. The resulting atropisomers can have distinct three-dimensional structures and, consequently, different biological activities.

The implications for molecular design are profound. If a benzamide-based drug candidate is found to exist as a mixture of atropisomers, it is crucial to separate and evaluate each isomer individually. One atropisomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects. Therefore, controlling the stereochemistry of the chiral axis becomes a key aspect of lead optimization.

Impact of Functional Group Modifications on Ligand-Target Interactions

The specific functional groups of this compound, namely the hydroxyl, amide, and N,N-dimethyl groups, play pivotal roles in its potential interactions with biological targets.

Contribution of the Hydroxyl and Amide Moieties to Binding Affinity

Both the hydroxyl and amide groups are capable of forming hydrogen bonds, which are crucial for molecular recognition and binding affinity.

Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the lone pairs on the oxygen atom). The ability of a hydroxyl group to form these interactions can significantly enhance the binding affinity of a ligand to its target. acs.org The position of the hydroxyl group is critical; in some cases, an intramolecular hydrogen bond can form between the hydroxyl group and the amide carbonyl, which can affect the molecule's conformation and its ability to form intermolecular hydrogen bonds. nih.gov

Amide Moiety: The amide group is a classic pharmacophore. The amide N-H (in primary and secondary amides) is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govauburn.edu This dual functionality allows amides to form robust interactions with protein backbones and side chains. In tertiary amides like this compound, the N-H donor is absent, but the carbonyl oxygen remains a potent hydrogen bond acceptor. The delocalization of the nitrogen lone pair into the carbonyl group gives the amide bond partial double-bond character and influences its electronic and steric properties. auburn.edu

Role of N-Substituents in Modulating Receptor or Enzyme Activity

The N,N-dimethyl groups of this compound have a significant impact on its properties and potential biological activity.

Steric Effects: The two methyl groups introduce steric bulk around the amide bond. This can influence the molecule's preferred conformation and its ability to fit into a binding pocket. researchgate.net In some cases, increased steric bulk on the amide nitrogen can be beneficial for activity, while in others it can be detrimental. nih.gov The steric hindrance from N-alkyl groups can also prevent cyclization reactions in certain chemical transformations. researchgate.net

Modulation of Activity: The nature of the N-substituents can dramatically alter the functional activity of a ligand, potentially converting an agonist to an antagonist or vice versa. nih.gov The size and shape of these substituents are critical for determining how the ligand interacts with and modulates the activity of a receptor or enzyme. nih.gov For example, in a series of naltrindole (B39905) derivatives, the type of N-substituent determined whether the compound acted as an agonist, antagonist, or inverse agonist. nih.gov

Interactive Data Table: Summary of Substituent Effects on Benzamide Properties

| Substituent Group | Position on Benzene Ring | Electronic Effect | Influence on Reactivity | Directing Effect |

| Hydroxyl (-OH) | 3- (meta) | Inductive: Withdrawing; Resonance: Donating | Weakly Deactivating (at meta) | Ortho, Para |

| Methyl (-CH3) | 4- (para) | Inductive: Donating; Hyperconjugation: Donating | Activating | Ortho, Para |

| N,N-dimethylamino (-N(CH3)2) | Amide Nitrogen | Electron Donating | - | - |

Interactive Data Table: Conformational Parameters of Benzamide Derivatives

| Derivative | Torsional Angle (ω) between Phenyl and Carbonyl | Reference |

| Benzamide | ~20-25° (calculated), ~0° (LISA analysis) | nih.gov |

| N-Methylbenzamide | ~25° (RHF geometry) | nih.gov |

| N,N-Dimethylbenzamide | ~40-60° (calculated) | nih.gov |

Computational Chemistry and Molecular Modeling Applications in Benzamide Research

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. igi-global.com This approach is particularly useful for predicting the activity of new compounds and optimizing lead structures. For benzamide (B126) derivatives, QSAR models have been successfully developed to predict activities ranging from antimicrobial to anti-ulcer and glucokinase activation. igi-global.comresearchgate.netnih.gov These models often reveal that the biological activity is influenced by topological descriptors, molecular connectivity indices, and steric properties. igi-global.comnih.gov

A 2D-QSAR study on a series of 47 benzamide derivatives as glucokinase activators highlighted the importance of bulky substitutions on the benzamide and thiazole (B1198619) moieties for increased activity. researchgate.net The developed model showed significant statistical correlation, which can aid in the rational design of new, potent allosteric glucokinase activators. researchgate.net

While specific CoMFA studies on 3-hydroxy-N,N,4-trimethylbenzamide are not extensively documented, research on analogous benzamide systems provides a robust framework for understanding its potential structure-activity relationships. CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. ijpsonline.com

For instance, a CoMFA study on symmetrical bis-benzamide cyclic urea (B33335) derivatives as HIV-1 protease inhibitors yielded a statistically significant model with high predictive power (cross-validated q² = 0.724, non-cross-validated r² = 0.971). nih.gov The resulting 3D contour maps identified key steric and electrostatic features crucial for activity, suggesting that both interactions are nearly equally important for the anti-protease function of these compounds. nih.govacs.org Such analyses on analogous systems suggest that for this compound, the hydroxyl and N,N-dimethyl groups would be critical modulators of the steric and electrostatic fields, influencing its biological interactions.

Similarly, CoMFA and other 3D-QSAR models have been developed for benzimidazole (B57391) derivatives, which share structural motifs with benzamides, showing good predictive ability for their trichomonicidal activity. elsevierpure.comnih.gov These studies underscore the utility of CoMFA in designing more effective therapeutic agents by visualizing the spatial requirements for potent biological activity. acs.org

Below is a table summarizing the statistical results from QSAR studies on analogous benzamide systems.

| System/Target | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated) | Key Findings |

| Benzamide Glucokinase Activators | 2D-QSAR | 0.6423 | 0.8669 | Bulky substitutions and the -NH2 group are important for activity. researchgate.net |

| Bis-Benzamide HIV-1 Protease Inhibitors | CoMFA | 0.724 | 0.971 | Steric and electrostatic fields are both crucial for inhibitory activity. nih.gov |

| Benzimidazole Trichomonicidal Agents | CoMFA | 0.634 | 0.936 | Substituents at specific positions are important for generating active derivatives. elsevierpure.comnih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide LSD1 Inhibitors | CoMFA | 0.783 | 0.944 | The model provided guidance for designing new potent inhibitors. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target. hilarispublisher.com Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide a dynamic view of the complex over time, revealing the stability and conformational changes of the system. hilarispublisher.comdntb.gov.ua

In studies of analogous benzamide derivatives, these methods have been crucial for elucidating binding mechanisms. For example, docking studies on benzamide derivatives as potential glucokinase activators revealed key interactions with amino acid residues like ARG63 and TYR214, with hydrogen bonds and π-π stacking playing a significant role. nih.gov Similarly, docking of benzamide derivatives into the active site of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) identified crucial hydrogen bond interactions, suggesting pathways for developing new antimalarial agents. researchgate.net

A study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors used docking and MD simulations to explore binding modes. nih.gov The results showed that an ortho-substitution on the benzamide's benzene (B151609) ring was favorable and that the thiophene-pyrrole ring formed aromatic-aromatic interactions with the cofactor FAD. nih.gov MD simulations further confirmed the stability of the predicted binding poses. nih.govrsc.org These examples highlight how docking and MD simulations can provide atomic-level insights into the protein-ligand interactions of benzamide-containing molecules, guiding the design of compounds with improved affinity and specificity. dntb.gov.uarsc.org

The following table presents representative docking scores and key interacting residues for various benzamide analogs from different studies.

| Ligand System | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzamide Derivative nih.gov | Glucokinase | -11.17 (SP) | ARG63, THR65, TYR214 |

| Benzamide Derivative nih.gov | PARP-1 | Not specified | Multiple hydrogen bonds noted |

| Benzimidazole Inhibitor rsc.org | Pin1 Protein | Not specified | Lys63, Arg69, Cys113, Leu122, Met130, Ser154 |

| β-amino carbonyl derivative researchgate.net | LArbcL | -7.3 | Six hydrogen bonds formed |

Prediction of Physicochemical and ADMET Parameters in Compound Design

The success of a drug candidate is highly dependent on its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov Computational tools are now routinely used in the early stages of drug discovery to predict these properties, helping to filter out compounds that are likely to fail later in development. nih.govmdpi.com

For benzamide derivatives, various online servers and software can predict key parameters. For instance, the SwissADME server can compute properties like lipophilicity (LogP), water solubility, and drug-likeness based on established rules such as Lipinski's rule of five. nih.gov Other platforms like pkCSM and Pre-ADMET can predict pharmacokinetic properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and various toxicity endpoints. mdpi.comnih.gov

A computational study on sulfonamide-pyridine derivatives, which are structurally related to benzamides, used such tools to evaluate their ADMET profiles. nih.gov The predictions for properties like absorption, metabolism (e.g., CYP2D6 inhibition), and toxicity (e.g., hERG inhibition, mutagenicity) provided crucial insights into the drug-like potential of the synthesized compounds. nih.gov For a molecule like this compound, these predictive models would be invaluable for assessing its potential as a drug candidate by providing early-stage alerts for poor pharmacokinetic or safety profiles.

This table shows a hypothetical, yet representative, ADMET prediction for a compound like this compound based on parameters commonly assessed for small molecules.

| Parameter | Predicted Value/Classification | Importance in Drug Design |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule for oral bioavailability. |

| LogP (Lipophilicity) | 1-3 | Influences absorption, distribution, and metabolism. |

| Water Solubility | Moderately Soluble | Essential for absorption and formulation. |

| Human Intestinal Absorption | High | Predicts how well the drug is absorbed from the gut. mdpi.com |

| BBB Permeation | Low/High (depending on target) | Crucial for CNS-acting drugs or for avoiding CNS side effects. |

| CYP450 Inhibition | Non-inhibitor (e.g., CYP2D6, 3A4) | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Low Risk | Assesses risk of cardiac toxicity. mdpi.com |

| Ames Mutagenicity | Negative | Predicts potential for causing genetic mutations. mdpi.com |

Theoretical Investigation of Non-Covalent Interactions in Benzamide Systems

Non-covalent interactions are fundamental forces that govern molecular recognition, protein-ligand binding, and the supramolecular assembly of chemical systems. researchgate.netnih.gov For benzamide derivatives, the amide group, the aromatic ring, and substituents like the hydroxyl group on this compound are all capable of participating in a rich network of these interactions.

Theoretical methods, particularly those based on Density Functional Theory (DFT), are employed to analyze and quantify these weak interactions. ias.ac.in Tools like the Non-Covalent Interaction (NCI) plot analysis can visually represent regions of hydrogen bonding, van der Waals forces, and steric repulsion, providing a qualitative understanding of the forces at play. researchgate.netresearchgate.net

Hydrogen bonds are among the most critical non-covalent interactions in biological systems. nih.gov The benzamide moiety itself contains a hydrogen bond donor (N-H, if present) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). In this compound, the hydroxyl group (-OH) provides an additional site for both donating and accepting hydrogen bonds.

Theoretical studies on analogous systems, such as 3-amino-4-methoxy benzamide, have used DFT calculations to confirm the formation of intramolecular hydrogen bonds. ias.ac.in These interactions can significantly influence the molecule's conformation and aromaticity. ias.ac.in In the solid state, benzamide derivatives are known to form extensive intermolecular hydrogen bonding networks, often involving N-H···O=C interactions, which dictate their crystal packing. nih.govnih.gov The analysis of these networks is crucial for understanding polymorphism and the physicochemical properties of the solid form. nih.gov

Beyond classical hydrogen bonds, interactions involving the π-electron cloud of the aromatic ring are also vital. The X-H···π interaction, where X is an electronegative atom (like O or N), is a type of non-conventional hydrogen bond. acs.org In benzamide systems, the N-H or O-H groups can act as hydrogen bond donors, interacting favorably with the π-face of another aromatic ring in a protein or another molecule.

Theoretical analyses using high-level ab initio methods like Symmetry-Adapted Perturbation Theory (SAPT) have been used to dissect the energetic components of these interactions. acs.org Studies on the interaction between an amide (like 2-pyridone) and benzene have shown that the N-H···π interaction is the dominant stabilizing force, with a strength comparable to a conventional hydrogen bond. acs.org These findings suggest that for this compound, the hydroxyl proton could engage in significant O-H···π interactions, which would be an important factor in its molecular recognition by biological targets.

Q & A

Q. What are the optimal synthetic routes for 3-hydroxy-N,N,4-trimethylbenzamide, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:

- Synthetic Routes : Start with a benzamide core and introduce substituents via acylation or alkylation. For example, describes coupling 2-hydroxy-N-methylbenzamide with acyl chlorides under reflux conditions in anhydrous solvents (e.g., dichloromethane or chloroform) .

- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride to ensure complete reaction), use catalysts like DMAP (4-dimethylaminopyridine) for acylation, and control temperature (0–5°C for exothermic reactions). Purification via HPLC or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign chemical shifts to confirm substitution patterns (e.g., hydroxyl at δ 9–10 ppm, methyl groups at δ 1–3 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .

- IR Spectroscopy : Identify functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HPLC : Monitor purity with reverse-phase C18 columns (e.g., 70:30 acetonitrile/water mobile phase) .

- X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, torsion angles) for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature, bacterial strain). highlights that trifluoromethyl groups in similar compounds exhibit strain-specific antibacterial activity .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., oxidation derivatives) that may interfere with bioactivity .

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to assess variability .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound derivatives in antimicrobial applications?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replace N-methyl with ethyl or isopropyl groups) and test against Gram-positive/-negative bacteria .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for bacterial targets like PPTase enzymes .

- Bioisosteric Replacement : Substitute the hydroxyl group with bioisosteres (e.g., fluorine, methoxy) to balance solubility and activity .

Q. How can the aqueous solubility of this compound be optimized without compromising its bioactivity?

Methodological Answer:

- Prodrug Design : Convert the hydroxyl group to a phosphate ester (hydrolyzable in vivo) .

- Salt Formation : Use counterions like hydrochloride or sodium salts to enhance solubility (e.g., reports HCl salts of benzamide derivatives) .

- Co-Solvent Systems : Test aqueous blends with DMSO or PEG-400 (<10% v/v) to improve dissolution .

Q. What methodologies are recommended for analyzing the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Microsome Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Metabolite Identification : Use high-resolution mass spectrometry (HR-MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- In Vivo PK Studies : Measure plasma half-life (t1/2) and clearance rates in rodent models after oral/intravenous administration .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s enzyme inhibition potency be addressed?

Methodological Answer:

- Enzyme Source Verification : Confirm enzyme purity and source (e.g., recombinant vs. native PPTase in ) .

- Kinetic Assays : Compare IC50 values under varied ATP/substrate concentrations to identify non-competitive inhibition patterns .

- Orthogonal Assays : Validate results using fluorescence polarization or SPR (surface plasmon resonance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.